Comparative Cytotoxic Activity of 12-Hydroxyisobakuchiol Versus Bakuchiol Derivatives in A2058 Melanoma Cells
In a direct head-to-head evaluation using A2058 human melanoma cells, 12-hydroxyisobakuchiol demonstrated cytotoxic activity comparable to bakuchiol and 3-hydroxybakuchiol, with all three natural meroterpenes exhibiting similar potency profiles in viability reduction assays following 48-hour treatment [1]. Notably, the semi-synthetic derivative bakuchiol acetate (compound 4) emerged as the most active compound among all tested analogs, providing a benchmark for structural optimization efforts. The study quantified that 12-hydroxyisobakuchiol treatment induced elevated transmembrane mitochondrial potential (TMOM) values correlated with increased caspase-3 activity, confirming pro-apoptotic mechanism engagement [1].
| Evidence Dimension | Cytotoxicity against A2058 human melanoma cells |
|---|---|
| Target Compound Data | Comparable growth inhibition to bakuchiol; induced TMOM increase and caspase-3 activation |
| Comparator Or Baseline | Bakuchiol: comparable activity; Bakuchiol acetate (semi-synthetic derivative): most active compound; 3-hydroxybakuchiol: comparable activity; Psoralea glandulosa resin: IC₅₀ = 10.5 μg/mL |
| Quantified Difference | 12-Hydroxyisobakuchiol exhibited equivalent potency to non-hydroxylated bakuchiol; resin IC₅₀ = 10.5 μg/mL |
| Conditions | A2058 melanoma cell line; 48 h treatment duration; viability assays and caspase-3 activity measurement |
Why This Matters
Procurement of 12-hydroxyisobakuchiol as a discrete compound enables SAR studies to elucidate how C12 hydroxylation affects cytotoxicity relative to the non-hydroxylated parent bakuchiol, with the semi-synthetic derivative bakuchiol acetate serving as a positive control benchmark for enhanced potency.
- [1] Russo A, Cardile V, Caggia S, et al. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment. Int J Mol Sci. 2015;16(4):7944-7959. doi:10.3390/ijms16047944 View Source
